Product packaging for Isohexylcyanoacrylate(Cat. No.:CAS No. 107811-80-3)

Isohexylcyanoacrylate

Cat. No.: B1220459
CAS No.: 107811-80-3
M. Wt: 181.23 g/mol
InChI Key: HFQQYIUTYJVYFZ-UHFFFAOYSA-N
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Description

Contextual Significance within Alkyl Cyanoacrylate Polymers

Alkyl cyanoacrylates are a class of monomers that polymerize rapidly via an anionic mechanism, often initiated by weak bases such as water. researchgate.netresearchgate.net The length and structure of the alkyl side chain significantly influence the properties of the resulting polymer, including its degradation rate, biocompatibility, and mechanical characteristics. nih.govnih.gov

Isohexylcyanoacrylate (B34524) is distinguished within this class by its six-carbon, branched alkyl group. This structural feature positions it as a monomer that forms polymers with a slower degradation rate compared to those with shorter alkyl chains, such as methyl or ethyl cyanoacrylate. nih.gov This slower degradation is a critical factor in its suitability for certain biomedical applications. The family of poly(alkyl cyanoacrylates) (PACAs) is recognized for its biocompatibility and biodegradability, making them valuable materials for medical use. researchgate.net

The properties of poly(this compound) are often compared with other polymers in the PACA family to determine the most suitable material for a specific application. For instance, the degradation rate of poly(alkylcyanoacrylate) nanoparticles has been shown to decrease as the length of the alkyl chain increases, with poly(this compound) degrading more slowly than poly(isobutylcyanoacrylate). nih.gov This controlled degradation is a key area of research.

Below is an interactive data table comparing the properties of various poly(alkyl cyanoacrylates):

PropertyPoly(methylcyanoacrylate)Poly(ethylcyanoacrylate)Poly(butylcyanoacrylate)Poly(isobutylcyanoacrylate)Poly(this compound)Poly(octylcyanoacrylate)
Degradation Rate FastModerateSlowSlowVery SlowVery Slow
Primary Applications Industrial AdhesivesIndustrial AdhesivesTissue Adhesives nih.govDrug Delivery, Tissue Adhesives nih.govDrug Delivery nih.govresearchgate.netTissue Adhesives d-nb.info
Formaldehyde (B43269) Release (upon degradation) HighModerateLowerLowerLowVery Low

Overview of Academic Research Trajectories for Poly(this compound)

Academic research on poly(this compound) has predominantly focused on its synthesis, characterization, and application in the biomedical field, particularly in the development of drug delivery systems. ontosight.airesearchgate.net

A significant area of investigation has been the synthesis of PIHCA nanoparticles. afinitica.comresearchgate.net These nanoparticles are typically prepared through anionic polymerization of this compound monomers in an aqueous medium. researchgate.netresearchgate.net The polymerization process can be influenced by various factors, including pH and the presence of stabilizers, which in turn affect the characteristics of the resulting nanoparticles, such as their size and molecular weight. researchgate.net

Researchers have extensively studied the use of PIHCA nanoparticles as carriers for therapeutic agents, especially anticancer drugs like doxorubicin (B1662922). researchgate.netnih.govacs.org The rationale behind this research is that encapsulating drugs within these nanoparticles can alter their pharmacokinetic profile, potentially leading to targeted delivery and reduced systemic toxicity. afinitica.comresearchgate.net For example, doxorubicin-loaded PIHCA nanoparticles have been investigated for the treatment of hepatocellular carcinoma. researchgate.net

Another key research trajectory involves modifying the surface of PIHCA nanoparticles to enhance their functionality. This includes the use of coatings, such as poloxamers, to influence their adhesion properties to biological tissues. bohrium.com Furthermore, the covalent attachment of molecules to the nanoparticle surface has been explored to facilitate targeted drug delivery. afinitica.com

The degradation of poly(this compound) is another critical area of study. The polymer degrades via hydrolysis, and the rate of this degradation is a crucial factor in its in vivo performance. nih.gov The main degradation products are poly(cyanoacrylic acid) and the corresponding alcohol. researchgate.net The slower degradation rate of PIHCA compared to shorter-chain PACAs is considered advantageous for creating sustained-release drug delivery systems. nih.govresearchgate.net

The following table summarizes key research findings related to poly(this compound):

Research FocusKey Findings
Nanoparticle Synthesis Anionic polymerization in aqueous media is a common method. researchgate.netresearchgate.net Nanoparticle size and molecular weight can be controlled by adjusting reaction conditions like pH. researchgate.net
Drug Delivery PIHCA nanoparticles have been successfully loaded with various drugs, including doxorubicin. researchgate.netnih.govacs.org These formulations have shown potential for targeted cancer therapy. researchgate.netnih.gov
Surface Modification Coating with polymers like poloxamers can alter the adhesive properties of PIHCA nanospheres. bohrium.com
Degradation PIHCA degrades slower than PACAs with shorter alkyl chains. nih.gov This property is beneficial for sustained drug release. researchgate.net
Biocompatibility Poly(this compound) is considered to have low systemic toxicity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1220459 Isohexylcyanoacrylate CAS No. 107811-80-3

Properties

CAS No.

107811-80-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-methylpentyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C10H15NO2/c1-8(2)5-4-6-13-10(12)9(3)7-11/h8H,3-6H2,1-2H3

InChI Key

HFQQYIUTYJVYFZ-UHFFFAOYSA-N

SMILES

CC(C)CCCOC(=O)C(=C)C#N

Canonical SMILES

CC(C)CCCOC(=O)C(=C)C#N

Other CAS No.

107811-81-4

Synonyms

PIHCA
polyisohexylcyanoacrylate

Origin of Product

United States

Monomeric Isohexylcyanoacrylate: Chemical Structure and Reactivity

Electron-Withdrawing Group Effects on Monomer Reactivity

The reactivity of the isohexylcyanoacrylate (B34524) monomer is fundamentally dictated by the potent electron-withdrawing nature of the nitrile (-CN) and the carboxyl ester (-COOR) functionalities. raajournal.commdpi.com These groups significantly influence the electronic distribution across the vinyl group, which is the site of polymerization.

The presence of these two groups on the α-carbon creates a strong electromeric effect, which polarizes the double bond and activates the monomer for nucleophilic attack. researchgate.net The β-carbon of the double bond becomes electron-deficient and thus highly electrophilic. This allows for initiation of polymerization by a wide range of nucleophiles, including weak bases like hydroxyl ions from water. mdpi.compcbiochemres.com The initiation step involves the addition of the nucleophile to the β-carbon, which breaks the double bond and forms a carbanion on the α-carbon. pcbiochemres.com This resulting carbanion is resonance-stabilized by both the cyano and ester groups, which delocalize the negative charge, making the propagating anionic species relatively stable and favoring rapid chain growth. mdpi.com

The general mechanism for anionic polymerization is as follows:

Initiation: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the monomer.

Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain.

Termination: The reaction ceases when the propagating chain reacts with an impurity or a terminating agent.

The rate of this polymerization is exceptionally high, leading to the rapid setting times characteristic of cyanoacrylate-based materials. researchgate.net

Table 1: Influence of Electron-Withdrawing Groups on Cyanoacrylate Monomer Reactivity
Functional GroupTypeEffect on C=C Double BondRole in Polymerization
Nitrile (-CN)Strong Electron-WithdrawingIncreases electrophilicity of the β-carbon.Stabilizes the propagating carbanion via resonance. mdpi.com
Ester (-COOR)Strong Electron-WithdrawingIncreases electrophilicity of the β-carbon.Stabilizes the propagating carbanion via resonance. mdpi.com

Isomeric Considerations and Structural Influences on Polymerization

The structure of the alkyl ester group (the 'R' group) has a significant impact on the polymerization kinetics and the physical properties of the final polymer. In this compound, the "isohexyl" group is a branched isomer of the hexyl group, most commonly 4-methylpentyl. This branching introduces steric hindrance compared to its straight-chain counterpart, n-hexyl cyanoacrylate.

This structural difference influences several aspects of polymerization:

Rate of Polymerization: The steric bulk of the branched isohexyl group can physically hinder the approach of the propagating anionic chain end to the monomer. This generally results in a slower polymerization rate compared to cyanoacrylates with smaller or less-branched alkyl chains. nih.gov

Heat of Polymerization (Exotherm): The curing process for cyanoacrylates is exothermic. google.com Studies comparing different n-alkyl cyanoacrylates have shown that the heat of polymerization tends to be lower for longer alkyl chains. For instance, the heat of polymerization is lower for octyl cyanoacrylate compared to hexyl and butyl derivatives, leading to a lower maximum temperature during curing. nih.gov This effect is attributed to the increased mass of the monomer and potential changes in the reaction kinetics.

Polymer Properties: The nature of the alkyl side chain affects the properties of the resulting polymer. Longer or bulkier alkyl chains, such as the isohexyl group, tend to create polymers that are more flexible and less brittle than those formed from shorter-chain monomers like methyl or ethyl cyanoacrylate. threebond.co.jp

Table 2: Comparative Polymerization Parameters of n-Alkyl Cyanoacrylates
MonomerAlkyl Group StructureRelative Polymerization RatePolymer Flexibility
n-Butyl CyanoacrylateStraight-chain, 4 carbonsHigherLower
n-Hexyl CyanoacrylateStraight-chain, 6 carbonsIntermediateIntermediate
n-Octyl CyanoacrylateStraight-chain, 8 carbonsLowerHigher

This table illustrates the general trend that as the straight alkyl chain length increases, the polymerization rate decreases while polymer flexibility increases. The branched structure of this compound introduces additional steric effects that also influence these properties.

Control of Monomer Purity for Polymerization Integrity

The integrity of the polymerization process and the stability of the monomer during storage are critically dependent on the purity of the this compound. raajournal.com Due to the monomer's high reactivity, even minute quantities of certain impurities can initiate premature polymerization, rendering the product unusable.

The industrial synthesis of cyanoacrylates typically involves the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde (B43269). bris.ac.uk This process often results in the immediate polymerization of the highly reactive monomer. bris.ac.uk To obtain a stable liquid monomer, the resulting polymer must be "cracked" (thermally depolymerized) and the pure monomer is then separated via distillation. pcbiochemres.combris.ac.uk

Key factors in controlling monomer purity include:

Exclusion of Initiators: The primary contaminants of concern are weak bases and nucleophiles, especially water (moisture). raajournal.comwikipedia.org Strict control of moisture content is essential during manufacturing and packaging to prevent premature curing.

Use of Stabilizers: To ensure shelf-life, cyanoacrylate monomers are formulated with stabilizers. These are typically acidic compounds that inhibit the anionic polymerization mechanism. mdpi.com By keeping the monomer in an acidic environment, the basic initiators are neutralized, preventing polymerization from starting until the monomer is applied to a surface where the stabilizer is overcome by surface initiators. mdpi.com

Purity Levels: For standard industrial applications, a high purity of greater than 95% is common. google.com However, for more demanding applications, such as in the medical field, purity levels can exceed 99% to ensure performance and biocompatibility. google.com

Table 3: Common Impurities and Stabilizers in Cyanoacrylate Monomers
Substance TypeExampleEffect on Monomer
Impurity (Initiator)Water (Moisture)Initiates premature anionic polymerization, increasing viscosity and causing solidification. raajournal.comwikipedia.org
Impurity (Initiator)Base ResiduesActs as a strong initiator for polymerization. bris.ac.uk
Stabilizer (Inhibitor)Sulfur DioxideInhibits anionic polymerization, ensuring storage stability. afinitica.com
Stabilizer (Inhibitor)Acidic Compounds (e.g., MeSO₃H)Neutralizes basic initiators, preventing premature polymerization. mdpi.com

Polymerization Mechanisms and Synthetic Methodologies for Poly Isohexylcyanoacrylate

Anionic Polymerization Pathways

Anionic polymerization is the most prevalent and rapid method for the synthesis of poly(alkylcyanoacrylates), including poly(isohexylcyanoacrylate). mdpi.com This chain-growth polymerization is characterized by its sensitivity to weak nucleophiles, which can readily initiate the process. semanticscholar.org

Initiator Species and Nucleophilic Addition Mechanisms

The polymerization of This compound (B34524) is readily initiated by a variety of anionic or nucleophilic species. pcbiochemres.com Common initiators include hydroxyl ions, amines, phosphines, and alkoxides. pcbiochemres.comwikipedia.org Even weak nucleophiles, such as water or alcohols, are sufficient to start the polymerization, which is why cyanoacrylate-based materials often cure upon exposure to ambient moisture. pcbiochemres.comresearchgate.net

The mechanism commences with a nucleophilic addition, also known as a Michael addition, where the initiator attacks the electrophilic β-carbon of the monomer's carbon-carbon double bond. pcbiochemres.comsci-hub.box This attack breaks the π-bond and forms a new single bond, resulting in a carbanion at the α-carbon. This carbanion is resonance-stabilized by the adjacent cyano and ester groups. pcbiochemres.com The newly formed carbanion then acts as the nucleophile, propagating the chain by attacking another monomer molecule. This process repeats, leading to the rapid formation of long polymer chains. pcbiochemres.com

The general scheme for anionic polymerization initiation and propagation is as follows:

Initiation : A nucleophile (Nu⁻) attacks the monomer, forming a carbanion.

Propagation : The carbanion of the growing chain attacks a new monomer molecule, extending the polymer.

Termination : The chain growth can be stopped by the presence of acidic protons, such as those from water, or other terminating agents. researchgate.netresearchgate.net

Kinetics of Anionic Polymerization in Aqueous Media

The kinetics of anionic polymerization of cyanoacrylates in aqueous media are complex. Water can act as both an initiator (via hydroxyl ions) and a terminating agent (via protons). researchgate.netafinitica.com The polymerization is typically very fast, often completing within minutes. semanticscholar.org In an aqueous environment, the reaction can be initiated by the attack of hydroxyl groups on the terminal methylene (B1212753) group of the this compound monomer. researchgate.netresearchgate.net The resulting carbanions then propagate the chain reaction. researchgate.net

The rate of polymerization is influenced by several factors, including the pH of the medium, the concentration of the monomer, and the temperature. In a study synthesizing various poly(alkylcyanoacrylate)s, including poly(this compound), polymerization was conducted by adding the monomer to water and stirring at 40°C for 1.5 hours, resulting in a milky polymer suspension. researchgate.netresearchgate.net While detailed kinetic data for this compound specifically is sparse in the literature, the general principles for alkyl cyanoacrylates suggest that in carefully controlled systems devoid of terminating impurities, the polymerization can exhibit characteristics of a "living" polymerization, where chains remain active until all monomer is consumed. du.edu.eg However, in typical aqueous systems, termination reactions are prevalent. du.edu.eg

Radical Polymerization Approaches

While less common than anionic polymerization due to the monomer's high susceptibility to nucleophiles, radical polymerization of this compound is achievable under specific conditions, primarily in an acidic environment that suppresses the anionic pathway. mdpi.com This method offers the advantage of greater stability in the resulting polymer compared to its anionically formed counterpart. mdpi.com

Controlled Radical Polymerization Techniques (e.g., RAFT, NMP)

Controlled radical polymerization (CRP) techniques provide a pathway to synthesize well-defined polymers with controlled molecular weight, low polydispersity, and complex architectures. sigmaaldrich.com These methods are applicable to cyanoacrylate monomers. The main CRP techniques include:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : This technique uses a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow distributions. nih.govnih.gov RAFT is versatile and tolerant of various functional groups. sigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes a stable nitroxide radical to reversibly trap the propagating radical, controlling the chain growth. sigmaaldrich.comsigmaaldrich.com This method is effective for synthesizing block copolymers. sigmaaldrich.com

These controlled methods offer the potential to create tailored poly(this compound) architectures for advanced applications.

Thermal, Photo, and Redox Initiator Systems

Radical polymerization requires an initiator to generate radical species that start the polymerization chain reaction. wikipedia.orgyoutube.com

Thermal Initiators : These compounds decompose upon heating to generate radicals. greyhoundchrom.comtcichemicals.com Common examples applicable to vinyl monomers include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO). mdpi.comgreyhoundchrom.com The choice of initiator depends on the desired reaction temperature, which is often guided by the initiator's half-life. sigmaaldrich.com

Photoinitiators : These molecules generate radicals upon exposure to light, typically in the UV or visible spectrum. liftchem.comsigmaaldrich.com Photopolymerization allows for spatial and temporal control of the initiation process and can be carried out at ambient temperatures. mdpi.com Photoinitiators are classified as Type I (undergo unimolecular bond cleavage) or Type II (react with a co-initiator to form radicals). sigmaaldrich.com

Redox Initiators : Redox systems consist of a pair of compounds, an oxidizing agent and a reducing agent, that react to produce radicals at lower temperatures than thermal initiators. rsc.orgcmu.edu This method is advantageous for polymerizing at or near room temperature. researchgate.net A common redox pair is ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net

Initiator TypeExamplesActivation MethodTypical Conditions
ThermalAIBN, Benzoyl Peroxide (BPO)HeatTemperature-dependent (e.g., 50-100°C)
PhotoBenzoin derivatives, Acylphosphine oxidesUV/Visible LightAmbient Temperature
RedoxPersulfate/Amine, Peroxide/Fe(II)Oxidation-Reduction ReactionLow to Ambient Temperature

Polymerization in Dispersed Media for Poly(this compound) Formation

Polymerization in dispersed media is a key strategy for producing poly(this compound) as colloidal particles, such as nanospheres or nanocapsules. These techniques are advantageous because they allow for efficient heat dissipation and control over particle size and morphology. core.ac.uk

The primary methods include:

Dispersion Polymerization : This process begins with a homogeneous solution of monomer, initiator, and a polymeric stabilizer in a solvent. researchgate.net As polymerization proceeds, the growing polymer chains become insoluble in the solvent and precipitate, forming particles that are stabilized by the dissolved stabilizer. researchgate.net

Emulsion Polymerization : In this method, the monomer is emulsified in an immiscible continuous phase, typically water, using a surfactant. The polymerization is initiated in the continuous phase, and chain growth primarily occurs within surfactant micelles or monomer droplets. researchgate.net This technique has been successfully used to prepare poly(this compound) nanoparticles for encapsulating active ingredients. researchgate.net For instance, nanoparticles of poly(this compound) were synthesized via emulsion polymerization stabilized by dextran (B179266) and glucose to encapsulate ciprofloxacin. researchgate.net

TechniqueSystem ComponentsInitial StateLocus of PolymerizationTypical Particle Size
Dispersion PolymerizationMonomer, Initiator, Stabilizer, SolventHomogeneous SolutionPrecipitated Polymer Particles> 1 µm
Emulsion PolymerizationMonomer, Initiator, Surfactant, Continuous Phase (e.g., Water)Heterogeneous EmulsionMonomer-swollen Micelles/Droplets< 1 µm

Emulsion Polymerization (Direct, Inverse, Miniemulsion, Microemulsion)

Emulsion polymerization is a type of radical polymerization that involves emulsifying the monomer in a continuous phase, typically water, with the aid of a surfactant. wikipedia.org This technique is advantageous for producing high molecular weight polymers at a fast polymerization rate while allowing for efficient heat dissipation. texochem.com While the term "emulsion polymerization" is widely used, the actual polymerization for alkyl cyanoacrylates often occurs via an anionic mechanism in the dispersed phase, particularly in aqueous systems where hydroxyl ions can initiate the reaction. researchgate.netscispace.com

The process generally begins with the formation of micelles by a surfactant in the aqueous phase. wikipedia.orgyoutube.com The hydrophobic this compound monomer can then diffuse from larger monomer droplets into these micelles. youtube.com Initiation, whether by a radical initiator or an anionic species from the aqueous phase, occurs within these monomer-swollen micelles, which then become the loci of polymer chain growth. wikipedia.orgtexochem.com

Different variations of emulsion polymerization can be employed:

Direct Emulsion Polymerization : This is the most common type, where the oil-like monomer (this compound) is dispersed in a continuous aqueous phase (oil-in-water emulsion). wikipedia.org Nonionic or macromolecular surfactants are often used to stabilize the resulting polymer particles. scispace.com

Inverse Emulsion Polymerization : In this less common approach for hydrophobic monomers, a water-in-oil emulsion is created. This would involve dispersing an aqueous phase within a continuous organic phase containing the this compound monomer.

Miniemulsion Polymerization : Miniemulsions consist of highly stable, sub-micrometer monomer droplets (50-500 nm) created by high shear homogenization in the presence of a surfactant and a co-stabilizer (e.g., a long-chain alkane). Unlike conventional emulsion polymerization where nucleation occurs primarily in micelles, in miniemulsion polymerization, each monomer droplet can be considered a nanoreactor. This allows for better control over particle size and the potential to encapsulate substances within the polymer particles.

Microemulsion Polymerization : Microemulsions are thermodynamically stable, transparent dispersions of oil and water. The resulting polymer particles are typically very small (10-50 nm). The high surfactant concentration required is a key feature of this method.

The choice of surfactant is critical in determining the final characteristics of the poly(this compound) nanoparticles. For biomedical applications, non-ionic surfactants like polysorbates and poloxamers are frequently used. researchgate.net

Interfacial Polymerization Strategies for Polymeric Shells

Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible phases. This method is particularly useful for creating core-shell nanoparticles, where a shell of poly(this compound) can be formed around a liquid or solid core. nih.govmdpi.com

The process typically involves preparing an emulsion where the core material is dispersed in a continuous phase. The this compound monomer is then introduced into one of the phases. Polymerization is initiated at the interface of the emulsion droplets. For example, in an oil-in-water emulsion, the monomer can be dissolved in the oil phase (the core). Initiators present in the aqueous phase (like hydroxyl ions) will trigger polymerization at the oil-water interface, leading to the formation of a polymeric membrane or shell around the core droplet. scilit.com This technique allows for the encapsulation of various substances within the PIHCA shell. The properties of the resulting core-shell particles, such as shell thickness and permeability, can be controlled by adjusting parameters like monomer concentration, reaction time, and the type of initiator and surfactant used. whiterose.ac.uknih.gov

Nanoprecipitation Techniques for Polymer Particle Generation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for producing poly(alkyl cyanoacrylate) nanoparticles. researchgate.netresearchgate.net The method involves dissolving the monomer, this compound, in a water-miscible organic solvent (e.g., acetone). This organic solution is then rapidly injected into a non-solvent, typically an aqueous solution, under stirring. researchgate.net The rapid diffusion of the solvent into the non-solvent phase leads to a decrease in the solubility of the monomer, causing its polymerization and aggregation into nanoparticles. researchgate.net

The characteristics of the resulting poly(this compound) nanoparticles are influenced by several factors. researchgate.net The presence of stabilizers, such as polysaccharides (Dextran) or surfactants (Polysorbate 80, Pluronic F68), in the aqueous phase is crucial for controlling particle size and preventing aggregation. researchgate.netresearchgate.net The concentration of sulfur dioxide (SO2), often present as a stabilizer in the monomer, acts as a polymerization inhibitor, and its concentration significantly impacts nanoparticle characteristics. researchgate.net The pH of the aqueous phase can also play a role, sometimes compensating for the inhibitory effect of SO2. researchgate.net

Below is a table summarizing the influence of different stabilizers on the properties of poly(butyl cyanoacrylate) nanoparticles prepared by nanoprecipitation, a process directly comparable to that for poly(this compound).

StabilizerAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Polysorbate 802350.11-15.6
Dextran 402750.15-10.5
Pluronic F682500.12-13.2
Data derived from studies on poly(butyl cyanoacrylate) which exhibits similar behavior to poly(this compound). researchgate.net

Copolymerization Strategies for Modulating Poly(this compound) Properties

Copolymerization offers a powerful strategy to tailor the physicochemical properties of poly(this compound) for specific applications. By incorporating other monomer units into the polymer chain, properties such as hydrophilicity, biodegradability, and functionality can be precisely controlled.

Integration with Other Alkyl Cyanoacrylates

Copolymerizing this compound with other alkyl cyanoacrylate monomers (e.g., ethyl cyanoacrylate, butyl cyanoacrylate, octyl cyanoacrylate) allows for the fine-tuning of the polymer's properties. researchgate.netresearchgate.net The length of the alkyl side chain in cyanoacrylate monomers significantly influences the properties of the resulting polymer. Shorter chains generally lead to more rigid and faster-degrading polymers, while longer chains, like isohexyl, result in softer, more hydrophobic, and slower-degrading materials. afinitica.com

By creating random copolymers of this compound with other alkyl cyanoacrylates, a spectrum of properties can be achieved. For instance, copolymerizing with a shorter-chain monomer could increase the degradation rate of the resulting polymer compared to pure PIHCA. These copolymers can be synthesized using the same methodologies as for homopolymers, such as emulsion polymerization or nanoprecipitation, by introducing a mixture of the desired monomers at the start of the reaction. mdpi.com The final composition of the copolymer will depend on the reactivity ratios of the monomers and the polymerization conditions.

Functional Copolymer Synthesis (e.g., Polyethylene (B3416737) Glycol Conjugation, Dextran-Based Architectures)

To enhance properties like hydrophilicity and biocompatibility, or to introduce specific functionalities, this compound can be copolymerized with functional monomers or pre-formed polymers.

Polyethylene Glycol (PEG) Conjugation: Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer often conjugated to nanoparticles to create a "stealth" effect, which helps to avoid uptake by the immune system. nih.gov Copolymers of this compound and PEG can be synthesized to form amphiphilic block or graft copolymers. scilit.comsemanticscholar.org

One synthetic approach involves the Knoevenagel condensation of a PEG-cyanoacetate ester with formaldehyde (B43269) to create a PEG-cyanoacrylate macromonomer. scispace.comsemanticscholar.org This macromonomer can then be copolymerized with this compound. This method allows for the covalent linkage of PEG chains to the polymer backbone. semanticscholar.org The resulting amphiphilic copolymers can self-assemble in aqueous media to form core-shell nanoparticles, with a hydrophobic poly(this compound) core and a hydrophilic PEG shell. semanticscholar.orgjenkemusa.com The ratio of this compound to the PEG-containing monomer can be varied to control the hydrophobicity and other properties of the copolymer. semanticscholar.org

Dextran-Based Architectures: Dextran, a biocompatible polysaccharide, can be incorporated into poly(this compound) structures to improve their hydrophilicity and stability in biological environments. researchgate.net Dextran can be used as a colloidal stabilizer during the emulsion polymerization or nanoprecipitation of this compound, resulting in dextran-coated nanoparticles. researchgate.net

Poly Isohexylcyanoacrylate Degradation Phenomena and Material Stability

Hydrolytic Degradation Mechanisms and Surface Erosion Processes

The primary mechanism for the degradation of poly(alkyl cyanoacrylates), including PIHCA, in an aqueous environment is hydrolytic degradation. inchem.orgtudublin.ie This process can occur through two main pathways: cleavage of the polymer backbone and hydrolysis of the ester side chain. inchem.org

The cleavage of the carbon-to-carbon backbone is often initiated by an attack of hydroxyl ions in a process described as a reverse Knoevenagel reaction. inchem.org This leads to the formation of formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). inchem.org The second pathway involves the hydrolysis of the ester bond in the side chain, which can be catalyzed by enzymes such as esterases. inchem.org This enzymatic cleavage results in the formation of poly(cyanoacrylic acid) and the corresponding alcohol, in this case, isohexyl alcohol. inchem.org

Research has shown that the degradation of PIHCA nanoparticles is predominantly a surface erosion process. uni-regensburg.detaylorandfrancis.com This means that the degradation occurs primarily at the surface of the polymer, leading to a gradual decrease in particle size while the core remains largely intact. taylorandfrancis.com Photon correlation spectroscopy studies have confirmed this by showing a continuous decrease in particle size with a constant polydispersity index, which is characteristic of surface erosion. uni-regensburg.detaylorandfrancis.com In contrast, bulk degradation would involve the disintegration of the entire particle, leading to a more heterogeneous size distribution and an increase in the polydispersity index. taylorandfrancis.com

Influence of Environmental pH on Degradation Kinetics

The pH of the surrounding environment significantly impacts the degradation kinetics of poly(isohexylcyanoacrylate). The degradation process is notably enhanced in alkaline conditions. inchem.org The initial step in the chemical degradation of poly(alkyl cyanoacrylates) in aqueous solutions is believed to be an attack by hydroxyl ions. inchem.org

Studies have demonstrated that the degradation rate of PIHCA nanoparticles is considerably slower at neutral or slightly acidic pH compared to alkaline pH. For instance, incubation of PIHCA nanoparticles in a 10⁻⁴ N NaOH solution resulted in no detectable size decrease, indicating a very slow degradation rate. taylorandfrancis.comscispace.com To achieve a degradation velocity comparable to that of poly(ethyl cyanoacrylate) (PECA) particles, a 100-fold greater concentration of NaOH (10⁻² M) was required for PIHCA. scispace.com This highlights the significantly lower susceptibility of PIHCA to alkaline hydrolysis compared to its shorter-chain counterparts. The degradation rate is also dependent on the pH of the buffer solution in in-vitro studies. tudublin.ie

Effect of Alkyl Chain Length on Polymer Degradation Rate

A crucial factor governing the degradation rate of poly(alkyl cyanoacrylates) is the length of the alkyl side chain. inchem.org Generally, the rate of degradation decreases as the length of the alkyl chain increases. inchem.orgnih.gov This trend has been consistently observed in various studies comparing different poly(alkyl cyanoacrylates).

Poly(this compound), with its longer isohexyl side chain, degrades at a significantly slower rate compared to poly(alkyl cyanoacrylates) with shorter alkyl chains such as methyl, ethyl, and isobutyl cyanoacrylates. uni-regensburg.denih.gov For example, poly(methyl cyanoacrylate) and poly(ethyl cyanoacrylate) nanoparticles undergo rapid degradation, while poly(isobutylcyanoacrylate) (PIBCA) and PIHCA nanoparticles are relatively slow-degrading. uni-regensburg.de This slower degradation is attributed to the increased hydrophobicity and steric hindrance provided by the longer alkyl chain, which impedes the access of water and hydroxyl ions to the polymer backbone and ester groups. uni-regensburg.deraajournal.com

The following table summarizes the relative degradation rates of different poly(alkyl cyanoacrylates):

Poly(alkyl cyanoacrylate)Alkyl ChainRelative Degradation Rate
Poly(methyl cyanoacrylate)MethylFastest
Poly(ethyl cyanoacrylate)EthylFast
Poly(isobutylcyanoacrylate)IsobutylSlow
Poly(this compound)IsohexylSlowest

This table provides a qualitative comparison of degradation rates based on available research. uni-regensburg.denih.gov

Steric and Structural Modulators of Polymeric Stability

Beyond the length of the alkyl chain, other steric and structural factors modulate the stability of poly(this compound). The increased steric bulk of the isohexyl group, as compared to shorter, linear alkyl chains, plays a significant role in enhancing the polymer's stability. This steric hindrance protects the polymer backbone from hydrolytic attack.

The molecular weight and molecular weight distribution of the polymer also influence its degradation rate. inchem.org Polymers with a higher molecular weight generally exhibit slower degradation. nih.gov Furthermore, the surface properties of the polymer, such as its hydrophobicity, are critical. A more hydrophobic surface, as is the case with PIHCA due to its long alkyl chain, reduces the interaction with water and thus slows down the hydrolytic degradation process. uni-regensburg.de The glass transition temperature (Tg) of poly(alkyl cyanoacrylates) also generally decreases with increasing ester chain length and steric bulk, which can influence the polymer's physical properties and stability. mdpi.com

In the context of nanoparticles, surface modifications can also influence stability. However, studies have shown that coating PIHCA nanoparticles with polymers like Poloxamer 407 or Poloxamine 908 does not significantly alter the degradation velocity, suggesting that the inherent chemical structure of the polymer is the dominant factor in its degradation rate. uni-regensburg.detaylorandfrancis.com

Surface Engineering and Functionalization of Poly Isohexylcyanoacrylate Materials

Non-Covalent Adsorption Strategies for Surface Modification

Non-covalent surface modification involves the physical adsorption of molecules onto the surface of pre-formed PIHCA nanoparticles. This approach relies on electrostatic interactions, hydrogen bonding, and hydrophobic interactions to create a surface coating. sci-hub.se It is a straightforward method that avoids chemical alteration of the underlying polymer.

Commonly used agents for non-covalent coating include surfactants and polysaccharides. Amphiphilic block copolymers like poloxamers and polysorbates are frequently used. For instance, polysorbate 80 has been used to coat PIHCA nanoparticles, which has been shown to improve stability. researchgate.netsci-hub.se Similarly, poloxamers, such as Poloxamer 407, can adsorb onto the surface of PIHCA particles, forming a protective layer that influences their hydrophobicity and interaction with biological components. google.com

Polysaccharides are another major class of materials used for non-covalent surface functionalization. These natural polymers can confer hydrophilicity and specific biological activities. Chitosan (B1678972), a cationic polysaccharide, has been successfully coated onto negatively charged PIHCA nanoparticles. utwente.nl This modification is driven by the electrostatic attraction between the primary amino groups of chitosan and the surface of the PIHCA particles. Chitosan-coated PIHCA nanoparticles have been investigated for applications such as the intravenous delivery of small interfering RNA (siRNA). Dextran (B179266) and its derivatives are also used to coat poly(alkylcyanoacrylate) (PACA) nanoparticles to improve their stability in physiological media. sci-hub.setandfonline.com The presence of these hydrophilic polymer layers can sterically stabilize the nanoparticles, preventing aggregation and reducing non-specific protein adsorption. nih.gov

Table 1: Examples of Non-Covalent Coatings for Poly(alkylcyanoacrylate) Nanoparticles
Coating AgentPolymer TypePurpose/EffectReference
ChitosanPoly(isohexylcyanoacrylate) (PIHCA)Improve mucoadhesive properties; enable siRNA delivery. utwente.nlmdpi.com
Polysorbate 80 (Tween 80)Poly(this compound) (PIHCA)Improve stability; enhance transport across biological barriers. researchgate.netsci-hub.se
Poloxamers (e.g., Poloxamer 407)Poly(this compound) (PIHCA)Provide steric stabilization; reduce aggregation. google.com
DextranPoly(ethyl cyanoacrylate)Improve stability in physiological media; non-immunogenic coating. sci-hub.setandfonline.com

Covalent Grafting Techniques for Tailored Surface Interactions

Covalent grafting provides a more robust and stable method for surface functionalization compared to non-covalent adsorption. This technique involves the formation of chemical bonds between functional molecules and the polymer. For PACA nanoparticles, this can be challenging due to the high reactivity of the cyanoacrylate monomers and the potential for polymer degradation during post-polymerization modification. However, several strategies have been developed.

One approach involves the covalent interaction of nucleophilic groups from bioactive molecules with the alkylcyanoacrylate monomer during the polymerization process itself. Research has shown that peptides containing accessible nucleophilic residues, such as the side chain of histidine or C-terminal glutamic acid, can covalently interact with and be incorporated into the growing polymer chains. nih.gov This essentially makes the bioactive molecule a part of the polymer backbone or a side chain, providing a direct route to functionalization.

A more versatile and widely used strategy for covalent modification is PEGylation, the grafting of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. frontiersin.orgnih.gov PEG is a hydrophilic, non-immunogenic polymer that can increase the circulation half-life of nanoparticles by reducing opsonization and subsequent uptake by the reticuloendothelial system. nih.govfrontiersin.orgnih.gov Covalent PEGylation of PACA nanoparticles is often achieved by using pre-formed copolymers composed of PEG and a cyanoacrylate monomer, such as poly(MePEGcyanoacrylate-hexadecylcyanoacrylate). nih.govnih.gov During nanoparticle formation, these copolymers arrange themselves with the hydrophobic PACA segments forming the core and the hydrophilic PEG chains extending into the aqueous phase, creating a stable, covalently attached surface layer. nih.gov This "grafting-to" approach, where pre-synthesized polymer chains are attached to a surface, can be controlled to tune the density of the grafted PEG chains. nih.gov This method allows for the subsequent attachment of targeting ligands, such as peptides (e.g., Arginine-glycine-aspartic acid or RGD) or antibodies, to the distal end of the PEG chains for active targeting. sci-hub.seresearchgate.net

Table 2: Covalent Functionalization Strategies for Poly(alkylcyanoacrylate) Nanoparticles
TechniqueFunctional MoietyMethodologyOutcomeReference
In-situ PolymerizationPeptides (with Histidine, Glutamic acid)Peptide acts as an initiator or comonomer during polymerization.Covalent incorporation of the peptide into the polymer structure. nih.gov
Copolymerization / Self-AssemblyPoly(ethylene glycol) (PEG)Use of pre-formed PEG-PACA copolymers (e.g., poly(MePEGcyanoacrylate-hexadecylcyanoacrylate)).Formation of "stealth" nanoparticles with a hydrophilic PEG corona, reduced toxicity, and prolonged circulation. nih.govnih.gov
Ligand ConjugationTargeting Peptides (e.g., RGD)Attachment to the surface, often via a PEG linker.Active targeting to specific cell receptors (e.g., αvβ3 integrin). sci-hub.seresearchgate.net

Modulation of Surface Charge and Hydrophobicity Profiles

The intrinsic surface properties of PIHCA nanoparticles are characterized by a negative surface charge (zeta potential) and a high degree of hydrophobicity. The hydrophobicity of PACA polymers correlates with the length of the alkyl chain, making the isohexyl variant one of the more hydrophobic polymers in this class. This hydrophobicity influences the adsorption of proteins and interactions with cell membranes.

The zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability. Uncoated PIHCA nanoparticles typically exhibit a negative zeta potential in aqueous media. This charge is influenced by factors such as the molecular weight of the polymer and the pH of the surrounding medium. For instance, low molecular weight PIHCA nanocapsules (MW ~1000) have been shown to have a significantly more negative zeta potential (approx. -42 mV) compared to high molecular weight nanocapsules (approx. -10 mV).

Surface modification strategies are the primary means of modulating these profiles.

Covalent Grafting: The covalent attachment of hydrophilic polymers like PEG effectively masks the hydrophobic core of the PIHCA nanoparticle. This PEG "shield" creates a neutral, hydrophilic surface, which reduces non-specific hydrophobic interactions and can neutralize the zeta potential, further contributing to the stability of the nanoparticles in biological fluids. nih.gov

Table 3: Physicochemical Surface Properties of Modified and Unmodified Poly(this compound) Nanoparticles
Particle TypeModificationZeta Potential (mV)Surface CharacterReference
PIHCA Nanocapsules (High MW)Unmodified~ -10Hydrophobic, Negative
PIHCA Nanocapsules (Low MW)Unmodified~ -42Hydrophobic, Highly Negative
PACA NanoparticlesChitosan Coating (Non-covalent)PositiveHydrophilic, Positive utwente.nl
PACA NanoparticlesPEG Grafting (Covalent)Near-neutralHydrophilic, Neutral nih.gov

Advanced Functionalization through Click Chemistry and Related Methods

While traditional covalent chemistry provides stable linkages, modern ligation techniques like "click chemistry" offer superior efficiency, specificity, and biocompatibility for advanced functionalization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, has been established as a versatile and powerful strategy for creating highly functionalized PACA nanoparticles.

This methodology is generally applicable to the PACA platform and allows for the precise attachment of a wide array of molecules, including targeting ligands and imaging agents. The strategy typically involves two main steps:

Synthesis of a "Clickable" Polymer: A copolymer is synthesized that includes a "clickable" handle. A common approach is to create a copolymer of a standard alkyl cyanoacrylate with an azide-functionalized cyanoacrylate monomer, such as azidopoly(ethylene glycol) cyanoacetate (B8463686). This results in a polymer like poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate], which has azide (B81097) groups at the end of the PEG chains.

Click Reaction: The azide-functionalized nanoparticles can then be reacted with any molecule containing a terminal alkyne group. This reaction is highly efficient and can be performed in aqueous media directly on the surface of pre-formed nanoparticles or on the copolymer in a homogenous solution before nanoparticle formation.

This approach has been used to create multifunctional PACA nanoparticles that are simultaneously "stealth" (due to the PEG), fluorescent (by clicking a fluorescent dye), and targeted (by clicking a biologically active ligand). This versatility opens the door to creating sophisticated nanocarriers tailored for specific biomedical applications, such as targeted cancer therapy and diagnostics.

Advanced Characterization and Analytical Techniques for Poly Isohexylcyanoacrylate

Spectroscopic Analysis of Polymer Structure (NIR, Raman, NMR, FTIR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of polymers. While specific data for poly(isohexylcyanoacrylate) is not extensively detailed in publicly available literature, the analysis of related poly(alkyl cyanoacrylates) (PACAs) provides a strong framework for understanding the expected spectral characteristics.

Near-Infrared (NIR) Spectroscopy: This technique is a rapid, non-destructive method used for the qualitative and quantitative analysis of organic compounds. chemicalindustryjournal.co.ukresearchgate.net In the context of polymer science, NIR spectroscopy can be employed for quality control, determining parameters such as hydroxyl value and moisture content in raw materials used for polymerization. chemicalindustryjournal.co.uk For PIHCA, NIR would be valuable for monitoring the polymerization process and ensuring the consistency of the final product.

Raman Spectroscopy: As a non-invasive and non-destructive technique, Raman spectroscopy offers detailed chemical and structural information. nih.gov It has been effectively used to study the polymerization kinetics of cyanoacrylate-based glues. nih.gov For PIHCA, Raman spectroscopy could identify characteristic vibrational modes of the polymer backbone and side chains. Analysis of related polymers like poly(3-hydroxybutyrate) shows characteristic emission lines for C-C, C-O, and C=O bonds, which would be analogous to the expected spectrum for PIHCA, allowing for structural confirmation and purity assessment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed microstructural analysis of polymers, including tacticity and monomer sequencing. iupac.org Studies on other PACAs, such as poly(butylcyanoacrylate) (PBCA), have utilized NMR to characterize the polymer structure and understand drug immobilization within nanoparticle matrices. rsc.orgresearchgate.net For PIHCA, ¹H and ¹³C NMR would be expected to provide distinct signals for the protons and carbons in the isohexyl group and the polymer backbone, allowing for unambiguous structural confirmation. Two-dimensional NMR techniques like COSY and HSQC could further elucidate the connectivity of the polymer chain. iupac.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a cornerstone technique for identifying functional groups in a molecule. In PACAs, characteristic absorption bands are expected for the C≡N (nitrile) group, C=O (ester carbonyl) group, and C-O stretching vibrations. Studies on copolymers containing methacrylate (B99206) have used FTIR to track changes in chemical structure upon external stimuli like UV irradiation. researchgate.net For PIHCA, the FTIR spectrum would be dominated by a strong carbonyl peak and a nitrile peak, confirming the integrity of the cyanoacrylate structure post-polymerization.

TechniqueExpected Observations for Poly(this compound)
NIR Overtones and combination bands related to C-H, C=O, and C-N vibrations. Useful for process monitoring and quality control.
Raman Characteristic peaks for C=O, C≡N, C-C, and C-H stretching and bending modes, providing a molecular fingerprint.
NMR Resolved signals for the polymer backbone and the isohexyl side chain in ¹H and ¹³C spectra, confirming chemical structure and purity.
FTIR Strong absorption bands for the ester carbonyl (C=O) group (~1750 cm⁻¹) and the nitrile (C≡N) group (~2250 cm⁻¹).

Particle Size and Polydispersity Index Determination (Photon Correlation Spectroscopy, Dynamic Light Scattering)

When formulated as nanoparticles, the particle size and size distribution are critical quality attributes. Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the primary technique used for these measurements. researchgate.net

DLS/PCS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. epfl.chsolids-solutions.com Smaller particles move faster, leading to more rapid fluctuations. The analysis of these fluctuations yields the hydrodynamic diameter of the particles and the Polydispersity Index (PDI). solids-solutions.com The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.1 indicates a monodisperse or very uniform sample, while values above 0.5 suggest a very broad distribution. malvernpanalytical.commdpi.com

In a study involving doxorubicin-loaded PIHCA nanoparticles coated with polysorbate 80, the resulting particles were found to be spherical with high drug loading. nih.gov The characterization of these nanoparticles would have heavily relied on DLS/PCS to determine their size and uniformity, which are critical factors for their intended therapeutic application. nih.gov

ParameterTechniqueDescriptionTypical Values for Nanoparticles
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS)Measures the effective diameter of particles in suspension, including any hydration layer.100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS)Indicates the uniformity of the particle size distribution. malvernpanalytical.com< 0.25 (for narrow distributions) mdpi.com

Morphological and Microstructural Elucidation (Atomic Force Microscopy, Electron Microscopy)

Microscopy techniques provide direct visualization of the polymer's morphology, whether in bulk or as formulated particles.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography images at the nanoscale. mdpi.com Beyond imaging, AFM can also probe local nanomechanical properties, such as adhesion and elasticity. mdpi.com While specific AFM studies on PIHCA are not prominent, this technique is widely used to characterize the surface morphology of thin polymer films, revealing features that influence wettability and interfacial interactions. mdpi.comresearchgate.net For PIHCA nanoparticles, AFM could be used to visualize individual particles, confirm their spherical shape, and assess surface roughness.

Electron Microscopy: This class of techniques uses a beam of electrons to create an image of the sample.

Scanning Electron Microscopy (SEM): SEM provides information about the sample's surface topography and composition. It was used to confirm the spherical shape of doxorubicin-loaded PIHCA nanoparticles. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of samples. Studies on the related polyisobutyl cyanoacrylate have used electron microscopy to confirm the core-shell structure of nanocapsules versus the solid polymer core of nanoparticles, a distinction crucial for drug delivery applications. nih.gov For PIHCA nanoparticles, TEM would be invaluable for confirming a solid matrix structure and observing the distribution of any encapsulated agents.

Rheological Investigations of Polymeric Formulations and Dispersions

Rheology is the study of the flow and deformation of materials. specialchem.com For polymeric formulations, such as creams, gels, or nanoparticle dispersions, rheological properties are critical for manufacturing, stability, and application. mdpi.com

Rheological investigations typically measure viscosity as a function of shear rate or shear stress. mdpi.com Key parameters include:

Viscosity: A measure of a fluid's resistance to flow.

Shear-thinning/thickening: A decrease or increase in viscosity with increasing shear rate. Many polymer dispersions are shear-thinning, which can be advantageous for applications like injection or spraying.

Viscoelasticity: The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. This is often characterized by the storage modulus (G') and loss modulus (G''). specialchem.com

Applications of Poly Isohexylcyanoacrylate in Advanced Materials Science and Engineering

Polymeric Nanoparticles for Controlled Release System Research

Poly(isohexylcyanoacrylate) has been investigated as a promising polymer for the fabrication of nanoparticles designed for controlled drug delivery. The length of the alkyl ester side chain in poly(alkylcyanoacrylates) is a critical determinant of the polymer's degradation rate; longer chains generally lead to slower degradation. This characteristic is particularly beneficial for creating controlled release systems, as a slower polymer degradation rate facilitates a more sustained release of an encapsulated therapeutic agent. researchgate.net

Research into doxorubicin-loaded PIHCA nanoparticles for the treatment of glioblastomas has demonstrated the potential of this polymer in advanced drug delivery. nih.gov In these studies, nanoparticles were formulated to be spherical and exhibited high loading capacities for the chemotherapeutic drug doxorubicin (B1662922). nih.gov The in vitro performance of these empty nanoparticles showed no toxicity, and when loaded with doxorubicin, they exhibited increased anticancer effects compared to the drug in solution. nih.gov Furthermore, in vivo studies on glioblastoma-bearing rats indicated that doxorubicin-loaded PIHCA nanoparticles were significantly more effective than the free drug in reducing tumor size and proliferation. nih.gov These findings highlight the promise of poly(this compound) nanoparticles as a platform for the non-invasive therapy of challenging cancers like glioblastoma. nih.gov

Physicochemical and In Vitro Efficacy of Doxorubicin-Loaded Poly(this compound) Nanoparticles nih.gov
ParameterDescription/Value
Nanoparticle Morphology Spherical
Drug Loading High loading with doxorubicin
In Vitro Toxicity (Empty Nanoparticles) No toxicity observed
In Vitro Anticancer Effects (Drug-Loaded) Increased in comparison to doxorubicin solution

Adhesion Science and Polymeric Bonding Mechanisms

Poly(alkylcyanoacrylates) are well-known for their adhesive properties, polymerizing rapidly upon contact with anionic species like water, which makes them effective as instant adhesives. This polymerization is a crucial aspect of their bonding mechanism. While specific bond strength data for poly(this compound) is not extensively detailed in the available literature, the general principles of cyanoacrylate adhesion apply. The longer isohexyl side chain is expected to influence the flexibility and hydrophobicity of the resulting polymer, which in turn affects its adhesive characteristics.

Cyanoacrylate adhesives, including the longer-chain variants, have been widely adopted in medicine as tissue adhesives for wound closure. specialchem.com They offer advantages over traditional sutures, such as rapid application and the formation of a microbial barrier over the wound. The bond strength of cyanoacrylate adhesives is influenced by the specific alkyl ester and the nature of the substrate. For instance, 2-octyl-cyanoacrylate, another long-chain cyanoacrylate, has been shown to provide wound closure strength comparable to that of sutures. nih.gov While direct comparative data for This compound (B34524) is limited, the performance of other long-chain cyanoacrylates suggests its potential for strong and flexible adhesive bonds.

Comparative Bond Strengths of Various Cyanoacrylate Adhesives (Note: Data for this compound is not specified in the search results)
Cyanoacrylate TypeSubstrateTensile Strength/Breaking Strength
n-Butyl-2-cyanoacrylate WoundsEqual to sutures at 5-7 days, but only 10-15% of suture strength on day 1 specialchem.com
2-Octyl-cyanoacrylate WoundsClosure strength similar to interrupted subcuticular absorbable suture nih.gov
Ethyl-2-cyanoacrylate Porcine Skin (10mm width)8.2 ± 0.6 N researchgate.net

Contributions to Forensic Materials Science (e.g., Latent Fingerprint Fuming Chemistry)

The cyanoacrylate fuming method is a standard technique in forensic science for the visualization of latent fingerprints on non-porous surfaces. nih.govresearchgate.net This process involves the exposure of the suspected surface to cyanoacrylate vapor, which polymerizes on contact with the moisture and other components present in the fingerprint residue. fingerprintexpert.in This polymerization reaction forms a stable, white polymer (polycyanoacrylate) along the ridges of the fingerprint, making the print visible. nih.govhilarispublisher.com

The literature on forensic applications predominantly focuses on the use of short-chain, volatile cyanoacrylates such as methyl and ethyl cyanoacrylate. nih.gov These are favored because their higher volatility allows them to easily form a vapor at room temperature or with gentle heating, which is necessary for the fuming process. There is a lack of evidence in the reviewed scientific literature to suggest that this compound is used for latent fingerprint fuming. Its lower volatility, a consequence of its higher molecular weight and longer alkyl chain, would likely make it less suitable for traditional fuming techniques, which rely on the easy generation of monomer vapor. A comparative study of different cyanoacrylates (methyl, ethyl, n-butyl, and 2-octyl) for fingerprint development did not include this compound, further suggesting its non-prominence in this specific application. nih.gov

Biomaterial Scaffold Design and Fabrication Research (General)

In the field of tissue engineering, the design of biodegradable scaffolds that can support cell growth and guide tissue regeneration is of paramount importance. The ideal scaffold material should be biocompatible, possess appropriate mechanical properties, and degrade at a rate that matches the formation of new tissue. While there is no specific research detailing the fabrication of tissue engineering scaffolds from poly(this compound), the properties of long-chain poly(alkylcyanoacrylates) provide insights into its potential in this area.

The biocompatibility and degradation rate are key considerations for scaffold materials. Longer-chain poly(alkylcyanoacrylates) are known to degrade more slowly and produce less local tissue toxicity compared to their short-chain counterparts. nih.gov The degradation of poly(alkylcyanoacrylates) occurs via hydrolysis of the ester bond, which is a process that can be influenced by the physiological environment. nih.govcapes.gov.br The slower degradation of a polymer like poly(this compound) could be advantageous for applications where prolonged scaffold support is necessary for tissue regeneration. Furthermore, studies on other poly(alkylcyanoacrylates) have shown their potential in designing scaffolds with desired characteristics for cell adhesion and proliferation. nih.gov The inherent properties of poly(this compound), such as its hydrophobicity and slow degradation, make it a candidate for further investigation in the design of biomaterial scaffolds. uni-regensburg.de

Degradation Characteristics of Poly(alkylcyanoacrylate) Nanoparticles uni-regensburg.de
PolymerRelative Degradation VelocityNote
Poly(ethylcyanoacrylate) (PECA) FasterDegradation measurable in 1 x 10-4 M NaOH
Poly(this compound) (PIHCA) SlowerA 100-fold greater concentration of NaOH was needed for a similar degradation velocity to PECA. No measurable degradation in 1 x 10-4 M NaOH.

Theoretical and Computational Investigations of Isohexylcyanoacrylate Systems

Reaction Mechanism Modeling and Simulation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate mechanisms of cyanoacrylate polymerization. For alkyl cyanoacrylates, both anionic and radical polymerization pathways are recognized. Anionic polymerization is the most common, initiated by weak bases like water or amines, where the nucleophile attacks the electron-deficient β-carbon of the monomer. This process is extremely rapid. Radical polymerization, while more challenging to initiate, offers an alternative route.

A comprehensive computational study for isohexylcyanoacrylate (B34524) would involve modeling these initiation, propagation, and termination steps. Key parameters that would be calculated include the energies of reactants, transition states, and products to determine the activation barriers and reaction enthalpies. Such simulations would clarify the influence of the isohexyl group's branched structure on the reactivity of the monomer compared to its linear isomers or other alkyl cyanoacrylates. However, no specific DFT calculations or reaction pathway models for this compound have been published.

Polymerization Kinetics and Process Modeling

The kinetics of cyanoacrylate polymerization are notoriously fast, making experimental measurement challenging. Computational models can simulate these kinetics to provide valuable data. mdpi.com Such models can predict how factors like initiator concentration, temperature, and the presence of acidic stabilizers affect the rate of polymerization and the molecular weight distribution of the resulting polymer. nih.gov For instance, studies on n-butyl cyanoacrylate (nBCA) have utilized Raman spectroscopy to characterize the polymerization kinetics, revealing a process that includes both a fast interfacial polymerization and a slower volumetric polymerization. mdpi.com

Process modeling for this compound would require the kinetic parameters obtained from reaction mechanism simulations. These parameters would be used in macroscopic models to simulate polymerization in different reactor types (e.g., batch or continuous flow) and under various process conditions. This would be invaluable for optimizing industrial production and application processes. Without the foundational kinetic data, such process modeling remains speculative.

Computational Approaches to Polymer Degradation Prediction

The degradation of poly(alkyl cyanoacrylate)s is a critical aspect of their performance, especially in biomedical applications where biocompatibility and controlled resorption are required. The primary degradation mechanism is believed to be hydrolytic chain scission of the polymer backbone, leading to the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). afinitica.com Another proposed mechanism is unzipping depolymerization from the polymer chain end, particularly at elevated temperatures. usda.govresearchgate.net

Computational methods, such as molecular dynamics (MD) and quantum mechanics (QM), can be employed to model these degradation processes. Simulations can identify the weakest bonds in the polymer chain and calculate the energy required to break them under various conditions (e.g., in the presence of water or at high temperatures). Studies on related polymers have shown that the length of the alkyl chain significantly influences the degradation rate, with longer chains generally leading to slower degradation. afinitica.comnih.gov For example, a comparative study showed that poly(butyl cyanoacrylate) (PBCA) nanoparticles degrade significantly faster than poly(octyl cyanoacrylate) (POCA) nanoparticles. nih.govnih.gov A computational degradation study of poly(this compound) would provide crucial insights into its stability and lifespan, but such specific predictive models have not been developed.

Structure-Property Relationship Predictions through Molecular Dynamics and DFT Calculations

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. Molecular dynamics (MD) simulations and DFT calculations can predict various physical, mechanical, and thermal properties of polymers. For poly(this compound), these computational techniques could establish quantitative structure-property relationships (QSPRs).

MD simulations could be used to create amorphous models of the polymer and predict properties such as:

Glass Transition Temperature (Tg): By simulating the polymer's response to temperature changes.

Mechanical Properties: Including Young's modulus, tensile strength, and flexibility by simulating mechanical stress and strain.

Adhesion Strength: By modeling the interface between the polymer and a substrate.

DFT calculations would be essential for understanding the electronic structure and intermolecular forces that govern these properties. For example, the polarity and van der Waals interactions influenced by the isohexyl side chain would be key determinants of the polymer's bulk properties. While general QSPR studies have been conducted for various polymer families, researchgate.netnih.gov specific predictive data for poly(this compound) is not available in the current body of scientific literature.

Future Research Directions and Unresolved Challenges in Isohexylcyanoacrylate Science

Innovations in Monomer Design and Synthesis for Enhanced Performance

A significant challenge in the field lies in moving beyond the conventional synthesis of isohexylcyanoacrylate (B34524) to design novel monomers with tailored properties. The traditional industrial synthesis for cyanoacrylates involves the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde (B43269), which produces a prepolymer that is then thermally "cracked" at high temperatures to yield the monomer. pcbiochemres.comgvpress.com This energy-intensive process limits the incorporation of thermally sensitive functional groups.

Future research should explore greener, more efficient synthesis routes. Methodologies like microwave-assisted synthesis, which has been shown to reduce reaction times by a factor of 3-5 for n-butyl cyanoacrylate, could offer a more sustainable alternative. nih.gov Additionally, solvent-free condensation reactions represent another promising avenue to reduce environmental impact and energy consumption. google.com

Beyond synthesis, monomer design itself is a critical frontier. Research into other cyanoacrylates has shown that modifying the alkyl chain can significantly impact properties. For instance, incorporating an ether linkage, as in ethoxyethyl cyanoacrylate, results in a softer, more biodegradable polymer. nih.gov A primary unresolved challenge is the systematic investigation of modifications to the isohexyl group or the cyanoacrylate backbone to control properties such as:

Flexibility: Introducing flexibilizing moieties into the side chain.

Biodegradability: Designing monomers that degrade into biocompatible, non-toxic byproducts. Current research on other poly(alkyl cyanoacrylates) focuses on creating biodegradable networks for medical uses. researchgate.net

Thermal Stability: Incorporating groups that can undergo secondary cross-linking reactions at elevated temperatures, a strategy explored with allyl 2-cyanoacrylate. researchgate.net

A comparative look at properties influenced by the ester group in different cyanoacrylates highlights the potential for tuning this compound.

PropertyMethyl Cyanoacrylaten-Butyl CyanoacrylateOctyl CyanoacrylateThis compound (Hypothesized)Future Research Goal
Cure Speed Very FastFastSlowModerate-FastPrecisely control cure speed via functionalization.
Bond Strength High (brittle)HighModerate (flexible)High (potentially more flexible than butyl)Optimize strength/flexibility balance.
Flexibility LowLow-ModerateHighModerateDesign highly flexible variants for dynamic applications.
Biodegradation Rate Fast (toxic products)SlowVery SlowSlow-ModerateEngineer predictable and non-toxic degradation pathways.

Development of Advanced Process Control and Online Monitoring Technologies for Polymerization

The anionic polymerization of this compound, like other cyanoacrylates, is notoriously difficult to control. It is extremely fast, highly exothermic, and sensitive to trace amounts of moisture, which acts as an initiator. pcbiochemres.comresearchgate.net This rapid and sensitive nature makes it challenging to produce polymers with well-defined molecular weights and narrow polydispersity, which are critical for advanced applications.

A major unresolved challenge is the adaptation of modern process analytical technologies (PAT) to the specific kinetics of this compound polymerization. Future research must focus on implementing and refining online monitoring techniques to gain real-time insight and control over the reaction.

Potential Online Monitoring Technologies for this compound Polymerization:

TechnologyMonitored ParametersPotential Benefits for this compound
ACOMP (Automatic Continuous Online Monitoring of Polymerization) Monomer conversion, molecular weight, intrinsic viscosity. fluenceanalytics.comEnables real-time tracking of polymer growth, allowing for precise endpoint determination and improved batch-to-batch consistency. americanlaboratory.com
Online ESI-MS (Electrospray Ionization Mass Spectrometry) Observation of active carbanionic intermediates, side products. nih.govresearchgate.netProvides fundamental mechanistic insights into initiation, propagation, and termination steps, which are currently poorly understood for this compound. rsc.org
Online GPC/SEC (Gel Permeation/Size-Exclusion Chromatography) Molecular weight distribution (MWD). monash.eduAllows for real-time control over the polymer's MWD, crucial for applications where this property dictates performance.
Hyperpolarized NMR Real-time observation of reactive intermediates. wustl.eduOffers a non-invasive method to study the rapid kinetics and mechanism of the anionic polymerization without extensive labeling.

The integration of these technologies could enable a shift from conventional batch processing to more controlled semi-batch or continuous flow systems, leading to poly(this compound) with precisely engineered properties. researchgate.net

Exploration of Novel Polymeric Architectures and Hybrid Materials

Current applications of this compound are largely based on the simple homopolymer. A significant area for future research is the creation of more complex polymeric architectures and hybrid materials to introduce novel functionalities.

Novel Polymeric Architectures: The development of controlled/"living" polymerization techniques for cyanoacrylates, for instance using frustrated Lewis pair initiators, opens the door to creating well-defined block copolymers. rsc.org This has been achieved for other cyanoacrylates but remains an unexplored area for this compound. google.com Research in this direction could lead to:

Amphiphilic Block Copolymers: Combining a hydrophobic poly(this compound) block with a hydrophilic block (e.g., polyethylene (B3416737) glycol) to create self-assembling nanostructures for drug delivery.

Elastomeric Copolymers: Incorporating a rubbery polymer block to impart elasticity and toughness, overcoming the inherent brittleness of many poly(cyanoacrylates).

Stimuli-Responsive Polymers: Designing copolymers that change their properties in response to environmental triggers like pH or temperature.

Hybrid Materials: Another promising direction is the formulation of hybrid materials that combine the properties of poly(this compound) with other classes of materials. Commercial hybrid adhesives combining cyanoacrylates and epoxies have demonstrated the potential of this approach, offering both the rapid cure of a cyanoacrylate and the strength and durability of an epoxy. gluegun.complasticsdecorating.com Future research could explore:

This compound/Epoxy Hybrids: To develop tough, gap-filling structural adhesives with rapid fixturing times.

This compound/Acrylic Hybrids: To enhance peel strength and impact resistance. plasticsdecorating.com

Inorganic-Organic Hybrids: Incorporating inorganic nanoparticles (e.g., silica, silsesquioxanes) into the poly(this compound) matrix to improve thermomechanical properties and reduce shrinkage.

Fundamental Understanding of Interfacial Phenomena and Complex Surface Interactions

While cyanoacrylates are known for their ability to bond a wide variety of substrates, the fundamental mechanisms governing adhesion at the molecular level are not fully understood, particularly for longer-chain variants like this compound. raajournal.com The bonding process is initiated by surface moisture, which starts the anionic polymerization, but the precise nature of the polymer-substrate interactions that define the final bond strength and durability remains an area of active investigation. acs.org

A critical unresolved challenge is to elucidate the specific role of the isohexyl group in the adhesion process. Its increased steric bulk and hydrophobicity compared to methyl or ethyl groups likely influence surface wetting, the kinetics of polymerization at the interface, and the final conformation of the polymer chains at the bond line.

Future research should employ a combination of advanced surface science techniques and computational modeling to probe these phenomena:

Surface-Specific Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Sum-Frequency Generation (SFG) spectroscopy can identify the specific chemical interactions between the polymer's functional groups (cyano, ester) and the substrate. Studies on ethyl cyanoacrylate have begun to pave the way for this approach. acs.org

High-Resolution Microscopy: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the polymer film at the interface and study fracture mechanics at the nanoscale. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the adsorption of the this compound monomer on different surfaces (e.g., metals, oxides, plastics) and predict the strength of interfacial interactions, as has been done for ethyl cyanoacrylate on inorganic surfaces. nih.gov This can provide molecular-level insights to guide the design of adhesives for specific substrates.

Sustainability Considerations in Synthesis and Application Development

As with all chemical products, the environmental and health impacts of this compound across its entire lifecycle are a growing concern. Addressing sustainability presents a multifaceted challenge that requires innovation in both synthesis and end-of-life considerations.

Green Synthesis: As mentioned in section 9.1, moving away from the high-temperature cracking process is a key goal. Future research should focus on developing alternative synthetic pathways that are more energy-efficient and utilize renewable feedstocks where possible. nih.govgoogle.com This includes exploring biocatalytic routes or novel chemical transformations that operate under milder conditions.

Biodegradability and Biocompatibility: For medical and environmental applications, designing for degradation is paramount. The degradation of poly(alkyl cyanoacrylates) can produce formaldehyde, a known cytotoxic agent. While longer alkyl chains like isohexyl are generally associated with slower degradation and lower toxicity compared to methyl or ethyl esters, a thorough understanding of the degradation products of poly(this compound) and their long-term biocompatibility is lacking. nih.gov Future work must focus on:

Designing isohexyl-based monomers that degrade via hydrolysis into predetermined, non-toxic molecules. nih.govepo.org

Controlling the degradation rate to match the requirements of specific applications, such as temporary medical adhesives or environmentally benign consumer products.

Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment of this compound has not been performed. An LCA is a systematic analysis of the environmental impacts of a product through all stages of its life, from raw material extraction to manufacturing, use, and disposal. A key future direction is to conduct a full "cradle-to-grave" LCA for this compound to identify environmental hotspots and guide the development of more sustainable products. This assessment should compare the traditional synthesis route with emerging green alternatives to quantify the potential environmental benefits.

Q & A

Q. What advanced imaging techniques elucidate spatial polymerization heterogeneity in this compound films?

  • Methodological Answer: Raman spectroscopy mapping or X-ray photoelectron spectroscopy (XPS) spatial profiling identifies cross-linking density variations. Time-resolved small-angle X-ray scattering (SAXS) captures real-time structural evolution. Multivariate analysis correlates heterogeneity with mechanical performance .

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